molecular formula C12H24O2 B13801031 Cyclohexane,3-(ethoxymethoxy)-1,1,5-trimethyl-

Cyclohexane,3-(ethoxymethoxy)-1,1,5-trimethyl-

Cat. No.: B13801031
M. Wt: 200.32 g/mol
InChI Key: UNLXQJFUEVOBIS-UHFFFAOYSA-N
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Description

Cyclohexane,3-(ethoxymethoxy)-1,1,5-trimethyl- is a substituted cyclohexane derivative characterized by three methyl groups at positions 1, 1, and 5, and an ethoxymethoxy group at position 2.

The molecular formula can be inferred as C₁₃H₂₆O₂ (based on substituent groups: cyclohexane backbone + ethoxymethoxy [C₃H₇O₂] and three methyl groups). This substitution pattern introduces steric hindrance and polarity variations, influencing solubility, boiling point, and reactivity compared to simpler cyclohexane derivatives.

Properties

Molecular Formula

C12H24O2

Molecular Weight

200.32 g/mol

IUPAC Name

3-(ethoxymethoxy)-1,1,5-trimethylcyclohexane

InChI

InChI=1S/C12H24O2/c1-5-13-9-14-11-6-10(2)7-12(3,4)8-11/h10-11H,5-9H2,1-4H3

InChI Key

UNLXQJFUEVOBIS-UHFFFAOYSA-N

Canonical SMILES

CCOCOC1CC(CC(C1)(C)C)C

Origin of Product

United States

Preparation Methods

Preparation Methods of Cyclohexane,3-(ethoxymethoxy)-1,1,5-trimethyl-

General Synthetic Strategy

The synthesis of ethers such as cyclohexane derivatives with ethoxymethoxy groups typically involves two key steps:

  • Formation of disodium dialcoholates from the corresponding cycloaliphatic diols using metallic sodium in the presence of catalytic monoether-monoalcohols.
  • Subsequent alkylation of these dialcoholates with alkylation reagents (e.g., ethyl chloride) to form the desired dialkyl ethers.

This method is favored for its high yield, mild reaction conditions, and reduction of unwanted by-products compared to classical ether synthesis methods.

Stepwise Preparation Process

Step 1: Formation of Disodium Dialcoholate
  • The cyclohexane diol precursor is reacted with metallic sodium in an aprotic organic solvent.
  • Catalytic amounts (1–10 mol%, preferably 2–8 mol%) of a monoether-monoalcohol are added to control the reaction and reduce side-products.
  • The metallic sodium is emulsified in the solvent at temperatures ranging from 98 to 200°C, preferably 100 to 150°C.
  • The diol is added gradually over 5 minutes to 5 hours to control hydrogen evolution and ensure complete conversion to the disodium dialcoholate.
  • The molar ratio of metallic sodium to diol is maintained between 1.8:1 and 4:1, ideally 1.95:1 to 2.5:1.
  • Vigorous stirring ensures emulsification and reaction homogeneity.
Step 2: Alkylation to Form the Ether
  • The disodium dialcoholate is reacted with an alkylation reagent such as ethyl chloride.
  • The reaction temperature is maintained between 50 and 250°C, preferably 80 to 180°C.
  • The alkylation reagent is added slowly (5 minutes to 5 hours) to control exothermicity.
  • The reaction is typically performed at atmospheric pressure without inert gas.
  • After completion, the reaction mixture undergoes extractive work-up with water and an organic solvent to separate the ether product.
  • Purification is achieved by distillation or chromatography to obtain high purity (>99%) of the dialkyl ether.

Alternative Synthetic Routes

Another approach involves the reaction of 2,5,6-trimethylcyclohex-2-en-1-ol derivatives with vinyl ethers in the presence of catalysts, followed by reduction and alkylation steps to introduce ethoxymethoxy groups and methyl substituents. This multistep process allows for stereochemical control and access to specific stereoisomers of the target compound.

Reaction Conditions and Parameters

Parameter Range / Value Notes
Metallic sodium to diol molar ratio 1.8:1 to 4:1 (ideal 1.95:1 to 2.5:1) Ensures full conversion to dialcoholate
Temperature for sodium emulsification 98 to 200°C (preferably 100 to 150°C) Controls reaction rate and hydrogen evolution
Addition time of diol or sodium 5 minutes to 5 hours Controls hydrogen evolution and reaction exotherm
Alkylation temperature 50 to 250°C (preferably 80 to 180°C) Optimal for ether formation
Alkylation reagent addition time 5 minutes to 5 hours Controls heat formation during alkylation
Catalyst (monoether-monoalcohol) 1 to 10 mol% (preferably 2 to 8 mol%) Reduces side-products and improves yield
Reaction pressure Atmospheric to 50 bar Typically atmospheric pressure preferred

Purification Techniques

  • Distillation : Use of tray columns, spinning band columns, thin film evaporators, or falling film evaporators to achieve high purity.
  • Chromatography : Column chromatography for further purification if needed.
  • Liquid-liquid extraction : Water and organic solvents separate the ether product from inorganic salts and unreacted materials.

Advantages of the Method

  • High yields and selectivity for dialkyl ethers.
  • Mild reaction conditions minimize by-product formation.
  • Use of catalytic monoether-monoalcohol reduces exothermicity and improves reaction control.
  • Avoidance of expensive bases and catalysts.
  • Applicability to a wide range of cycloaliphatic diols, including substituted cyclohexanes.

Summary Table of Preparation Methods

Method Step Reagents/Conditions Outcome/Notes
Formation of disodium dialcoholate Metallic sodium, aprotic solvent, monoether-monoalcohol catalyst, 100–150°C Complete conversion of diol to dialcoholate
Alkylation Ethyl chloride or alkyl halide, 80–180°C, slow addition Formation of dialkyl ether with high purity
Purification Distillation or chromatography >99% purity dialkyl ether
Alternative route Reaction of trimethylcyclohexenol with vinyl ether, catalytic reduction, alkylation Access to stereochemically defined compounds

Chemical Reactions Analysis

Types of Reactions

Cyclohexane,3-(ethoxymethoxy)-1,1,5-trimethyl- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a metal catalyst, such as palladium on carbon (Pd/C), to yield the corresponding alcohols.

    Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) to introduce different functional groups onto the cyclohexane ring.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclohexanone or cyclohexanecarboxylic acid, while reduction may produce cyclohexanol. Substitution reactions can result in the formation of various substituted cyclohexane derivatives.

Scientific Research Applications

Cyclohexane,3-(ethoxymethoxy)-1,1,5-trimethyl- has several applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry.

    Chemistry: The compound is used as a building block in organic synthesis to create more complex molecules. Its unique structure allows for the study of conformational analysis and stereochemistry.

    Biology: In biological research, the compound can be used as a model system to study the interactions of cycloalkanes with biological membranes and proteins.

    Industry: In the industrial sector, Cyclohexane,3-(ethoxymethoxy)-1,1,5-trimethyl- can be used as a solvent or intermediate in the production of various chemicals and materials.

Mechanism of Action

The mechanism of action of Cyclohexane,3-(ethoxymethoxy)-1,1,5-trimethyl- involves its interaction with molecular targets and pathways within a given system. The compound’s effects are primarily mediated through its ability to undergo conformational changes and participate in chemical reactions. The specific molecular targets and pathways involved depend on the context in which the compound is used, such as in biological systems or chemical reactions.

Comparison with Similar Compounds

Data Tables for Key Comparisons

Table 1. Structural and Molecular Comparison

Compound Name Molecular Formula Molecular Weight Key Substituents
Cyclohexane,3-(ethoxymethoxy)-1,1,5-trimethyl- C₁₃H₂₆O₂ ~226.35 1,1,5-trimethyl; 3-ethoxymethoxy
Cyclohexane,1,4-bis(ethoxymethyl)- C₁₄H₂₈O₂ 228.37 1,4-bis(ethoxymethyl)
Cyclohexane,1,1,3-trimethyl- C₉H₁₈ 126.24 1,1,3-trimethyl
Cyclohexane,3-isocyanato-1,1,5-trimethyl- C₁₁H₁₇NO 179.26 1,1,5-trimethyl; 3-isocyanato

Table 2. Environmental and Industrial Presence

Compound Name CAS Number Concentration (mg/m³) Applications/Context
Cyclohexane,1,1,3-trimethyl- 3073-66-3 0.02 Industrial solvents, emissions
Cyclohexane, ethyl- 1678-91-7 0.02 Essential oils, environmental
Cyclohexane,3-isocyanato-1,1,5-trimethyl- 79129-95-6 N/A Polymer intermediates

Key Findings and Implications

  • Functional Group Impact: The ethoxymethoxy group introduces polarity, making the compound more soluble in polar solvents than non-oxygenated analogs like 1,1,3-trimethylcyclohexane .
  • Regulatory and Safety Considerations : Compounds with isocyanato or fluorinated groups (e.g., CAS 58665-72-8) require stringent handling protocols due to reactivity and toxicity, whereas ethoxymethoxy derivatives may pose lower immediate hazards .

Q & A

Q. What spectroscopic methods are recommended for structural characterization of 3-(ethoxymethoxy)-1,1,5-trimethylcyclohexane?

To confirm the structure, employ 1H and 13C NMR to identify substituent environments, particularly the ethoxymethoxy group (-OCH2O-) and methyl groups. Compare chemical shifts with analogous cyclohexane derivatives (e.g., ethyl-substituted cyclohexanes in ) . IR spectroscopy can verify ether (C-O-C) and alkyl C-H stretching vibrations . Mass spectrometry (EI or ESI) should align with the molecular formula C12H22O2 (calculated exact mass: 198.1620 g/mol) . For complex stereochemistry, consider X-ray crystallography or computational modeling .

Q. How can conformational analysis be performed for this compound?

Use computational methods (e.g., DFT or molecular mechanics) to evaluate chair conformations and substituent orientations. The 1,1,5-trimethyl groups may introduce steric strain, favoring axial or equatorial positions based on A-values . Compare with data for 1,3-dimethylcyclohexane conformers, where bulky substituents destabilize axial positions . Experimental validation via NMR coupling constants or X-ray diffraction can resolve axial-equatorial equilibria .

Advanced Research Questions

Q. How do steric and electronic effects of the ethoxymethoxy group influence reaction pathways (e.g., oxidation or nucleophilic substitution)?

The ethoxymethoxy group acts as an electron-donating substituent, potentially stabilizing carbocation intermediates in SN1 reactions . Steric hindrance from the 1,1,5-trimethyl groups may slow bimolecular reactions (e.g., SN2 ). Compare reactivity with simpler ethers like cyclohexyl methyl ether ( ) . For oxidation studies, track degradation products (e.g., ketones or epoxides) using GC-MS or HPLC .

Q. What strategies resolve contradictions in reported thermodynamic data (e.g., boiling points)?

Discrepancies may arise from isomer impurities or measurement techniques. For example, boiling points for substituted cyclohexanes vary with substituent position (e.g., 1,3,5-trimethylcyclohexane isomers in ) . Use gas chromatography (GC) with reference standards to assess purity . Cross-validate experimental data with computational predictions (e.g., COSMO-RS for vapor-liquid equilibria) .

Q. How can synthetic routes be optimized to introduce ethoxymethoxy groups regioselectively?

Explore Williamson ether synthesis using 3-hydroxy-1,1,5-trimethylcyclohexane and ethyl bromomethyl ether under basic conditions (e.g., NaH in THF) . Protect competing hydroxyl groups if present (e.g., tert-butyldimethylsilyl (TBS) protection, as in ). Monitor reaction progress via TLC or in situ IR to minimize side products .

Experimental Design & Data Analysis

Q. Designing a kinetic study for acid-catalyzed hydrolysis of the ethoxymethoxy group

  • Control variables : Temperature (25–80°C), acid concentration (HCl or H2SO4), solvent polarity (water/dioxane mixtures).
  • Analytical tools : Track ether cleavage via 1H NMR (disappearance of -OCH2O- peaks) or conductivity measurements for proton release.
  • Data modeling : Apply pseudo-first-order kinetics and Arrhenius plots to determine activation parameters.

7. Addressing stereochemical ambiguity in synthesis
If the compound exhibits axial chirality (e.g., due to 1,1,5-substitution), use chiral chromatography (HPLC with amylose-based columns) or optical rotation measurements . Compare calculated ECD spectra (TD-DFT) with experimental data to assign absolute configuration.

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